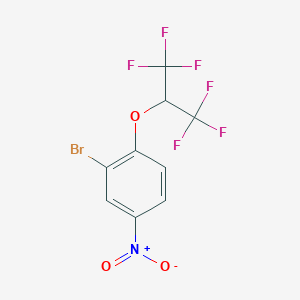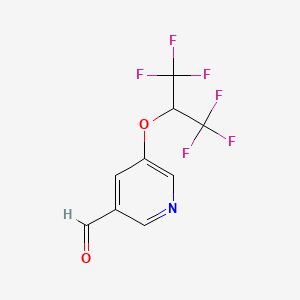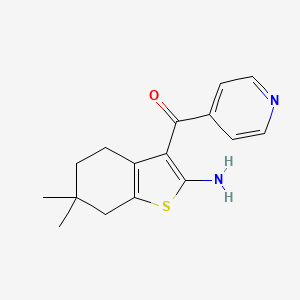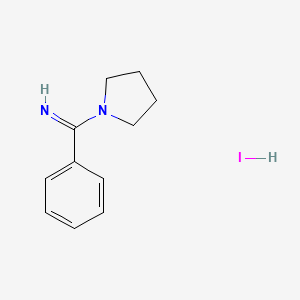
1-Benzenecarboximidoylpyrrolidine hydroiodide
Übersicht
Beschreibung
1-Benzenecarboximidoylpyrrolidine hydroiodide (1-BCP) is an organic compound with the chemical formula C8H11N3HI. It is a white, crystalline solid that is soluble in water and organic solvents. 1-BCP is a derivative of the pyrrolidine family of compounds, which are cyclic amines that are found naturally in plants, fungi, and bacteria. The chemical structure of 1-BCP contains a carboximidoylpyrrolidine ring, which is a unique feature that distinguishes it from other pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
- Self-Assembly and Nanotechnology : Benzene-1,3,5-tricarboxamides (BTAs), similar in structural motif to the query compound, have been extensively studied for their self-assembly behavior. These compounds can form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The self-assembly properties of BTAs have been leveraged in nanotechnology and polymer processing, indicating a potential area of application for benzenecarboximidoyl derivatives in creating novel supramolecular structures with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
Drug Delivery Systems
- Polyvinylpyrrolidone (PVP) in Drug Delivery : Research on polyvinylpyrrolidone (PVP), a polymer related to pyrrolidine derivatives, highlights its role in enhancing the bioavailability and stability of drugs. PVP is used in various pharmaceutical formulations due to its inertness, non-toxicity, and biocompatibility, serving multiple roles such as a binder, solubilizer, and stabilizer. This suggests that compounds with pyrrolidine units, like the query compound, could be explored for similar applications in enhancing drug delivery mechanisms (Franco & De Marco, 2020).
Antimicrobial Applications
- Antimicrobial Properties of Monoterpenes : A review focused on p-Cymene, a monoterpene, sheds light on the antimicrobial activity of compounds found in over 100 plant species. Given the structural similarity of monoterpenes to the benzene core present in the query compound, this suggests potential antimicrobial applications. The urgent need for new antimicrobial substances could drive research into benzenecarboximidoyl derivatives as novel agents to treat communicable diseases, leveraging their possible inherent antimicrobial properties (Marchese et al., 2017).
Eigenschaften
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanimine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.HI/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIOPCKZWEMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)C2=CC=CC=C2.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenecarboximidoylpyrrolidine hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



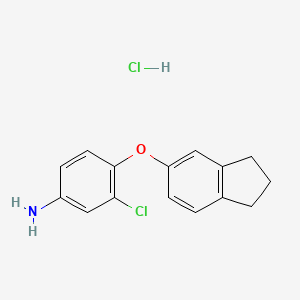
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
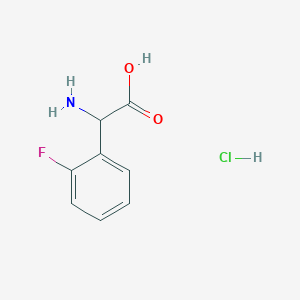



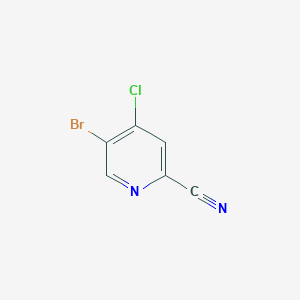
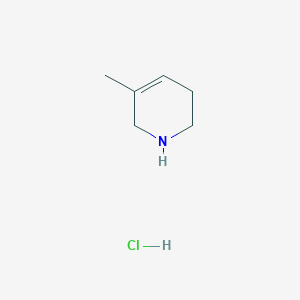
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
